7-Chloro-2-methyloxazolo[4,5-c]pyridine
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Overview
Description
7-Chloro-2-methyloxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol This compound features a fused ring system consisting of an oxazole and a pyridine ring, with a chlorine atom at the 7th position and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyloxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinic acid with methanol and a dehydrating agent to form the oxazole ring . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyloxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the ring system.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom, are common and can lead to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated compounds.
Scientific Research Applications
7-Chloro-2-methyloxazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyloxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar fused ring system but with an imidazole ring instead of an oxazole ring.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring.
Uniqueness
7-Chloro-2-methyloxazolo[4,5-c]pyridine is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C7H5ClN2O |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
7-chloro-2-methyl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5ClN2O/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3 |
InChI Key |
KFBLANAOFDAOOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=CC(=C2O1)Cl |
Origin of Product |
United States |
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